7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 845633-98-9
VCID: VC4903254
InChI: InChI=1S/C24H17BrO5/c1-28-22-5-3-2-4-18(22)20-13-30-23-12-17(10-11-19(23)24(20)27)29-14-21(26)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3
SMILES: COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Br
Molecular Formula: C24H17BrO5
Molecular Weight: 465.299

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one

CAS No.: 845633-98-9

Cat. No.: VC4903254

Molecular Formula: C24H17BrO5

Molecular Weight: 465.299

* For research use only. Not for human or veterinary use.

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one - 845633-98-9

Specification

CAS No. 845633-98-9
Molecular Formula C24H17BrO5
Molecular Weight 465.299
IUPAC Name 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C24H17BrO5/c1-28-22-5-3-2-4-18(22)20-13-30-23-12-17(10-11-19(23)24(20)27)29-14-21(26)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3
Standard InChI Key IPHYOANSECDPLV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Molecular Characteristics

Systematic Nomenclature and Formula

The IUPAC name 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one systematically describes its structure:

  • A coumarin backbone (4H-chromen-4-one) substituted at position 3 with a 2-methoxyphenyl group.

  • Position 7 features an ethoxy bridge linking a 4-bromophenyl ketone moiety.

The molecular formula is C₂₄H₁₇BrO₅, yielding a molecular weight of 473.3 g/mol (calculated as: 24×12.01+17×1.01+79.90+5×16.0024 \times 12.01 + 17 \times 1.01 + 79.90 + 5 \times 16.00) .

Structural Features and Key Functional Groups

  • Coumarin core: The planar benzopyrone system facilitates π-π interactions and fluorescence properties.

  • 4-Bromophenyl ketone ether: Introduces electron-withdrawing effects via the bromine atom, enhancing reactivity in substitution reactions .

  • 2-Methoxyphenyl group: The ortho-methoxy substituent induces steric hindrance, potentially influencing binding affinity in biological systems .

Synthetic Pathways and Methodologies

General Synthesis of Functionalized Coumarins

The synthesis of analogous coumarin derivatives typically involves:

  • Coumarin core formation via Pechmann or Kostanecki condensation.

  • Etherification: Introducing alkoxy groups using nucleophilic substitution or Mitsunobu reactions.

  • Bromination: Electrophilic aromatic substitution or side-chain bromination using reagents like NN-bromosuccinimide (NBS) .

For example, 3-(2-methoxyphenyl)coumarins are synthesized by reacting resorcinol derivatives with β-keto esters under acidic conditions .

Targeted Synthesis of 7-[2-(4-Bromophenyl)-2-Oxoethoxy] Derivatives

A plausible route involves:

  • 7-Hydroxycoumarin intermediate: Protect the hydroxyl group with a bromoacetyl moiety using bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Coupling with 4-bromophenyl ketone: React with 4-bromophenyl glyoxal under Ullmann or Buchwald-Hartwig conditions to form the ethoxy bridge .

Key Reaction

7-Hydroxycoumarin+BrCH2COClEt3N7-(Bromoacetoxy)coumarin4-BrC₆H₄COClTarget Compound\text{7-Hydroxycoumarin} + \text{BrCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{7-(Bromoacetoxy)coumarin} \xrightarrow{\text{4-BrC₆H₄COCl}} \text{Target Compound}

This method aligns with procedures for similar ether-linked coumarins .

Structural and Crystallographic Analysis

Predicted Molecular Geometry

Comparative analysis with crystal structures of related compounds (e.g., 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate) suggests:

  • Planarity: The coumarin core and 4-bromophenyl group lie in near-planar orientations, stabilized by intramolecular hydrogen bonds between the ketone oxygen and adjacent methoxy groups .

  • Torsional angles: The ethoxy linker may adopt a gauche conformation to minimize steric clash between the 2-methoxyphenyl and bromophenyl groups .

Spectroscopic Characterization

While experimental data for the exact compound is limited, inferred properties include:

  • UV-Vis: Absorption maxima near 310–330 nm due to the coumarin π→π* transition .

  • NMR:

    • 1H^1\text{H} NMR: Aromatic protons at δ 6.8–8.2 ppm, methoxy singlet at δ 3.8–4.0 ppm.

    • 13C^{13}\text{C} NMR: Carbonyl carbons at δ 160–180 ppm, Br-C at δ 120–130 ppm .

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the ketone and ether functionalities. Limited water solubility (<0.1 mg/mL) predicted .

  • Stability: Susceptible to photodegradation under UV light, common in coumarins. The bromine atom may enhance stability against enzymatic hydrolysis .

Reactivity Profile

  • Nucleophilic substitution: The bromine atom at the para position facilitates Suzuki-Miyaura cross-coupling for further functionalization .

  • Ketone reactivity: The 2-oxoethoxy group may undergo condensation reactions with hydrazines or hydroxylamines to form heterocycles .

Future Research Directions

  • Crystallography: Single-crystal X-ray analysis to resolve bond lengths and packing motifs.

  • SAR studies: Modifying the ethoxy linker length to optimize bioactivity.

  • Targeted drug delivery: Conjugating with nanoparticles to enhance bioavailability.

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